1-Oxaspiro[2.7]decane
Description
Properties
IUPAC Name |
1-oxaspiro[2.7]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-4-6-9(8-10-9)7-5-3-1/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJYHEFBQRQPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20531260 | |
| Record name | 1-Oxaspiro[2.7]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-88-6 | |
| Record name | 1-Oxaspiro[2.7]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Glycosylation as a Foundation for Spirocyclic Frameworks
The Koenigs-Knorr glycosylation reaction has proven instrumental in constructing spiroacetal motifs. For example, treatment of 6-deoxy-ulosyl bromides (e.g., 10b ) with ethylene glycol under silver carbonate catalysis yields bicyclic pyranodioxanes (e.g., 11b ) in 95% yield . This β-glycosylation mechanism ensures stereospecific C-1 attack, followed by ketalization via β-attack at C-2 . Adapting this approach to smaller rings could facilitate 1-oxaspiro[2.7]decane formation by modifying the starting sugar’s carbon chain length and optimizing ring-closing metathesis conditions.
Key considerations:
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Silver carbonate scavenges acids, preventing undesired side reactions.
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Solvent polarity (e.g., dichloromethane) influences reaction kinetics and stereoselectivity.
Acid-Catalyzed Ring Contraction for Spirocenter Formation
Protonation of intermediates like pyranodioxane 11a generates oxonium cations (e.g., 12 ), which undergo stereospecific ring contraction to form spirocenters . For instance, treatment with perchloric acid and benzoic anhydride converts 11a into (10R)-13 , which acylates to yield (5R)-1,6,9-trioxaspiro[4.5]decane derivatives (e.g., 14a , 15a ) . Applying similar conditions to a seven-membered precursor could induce analogous contractions, forming the this compound core.
Mechanistic insights :
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Protonation at the anomeric oxygen generates a reactive oxocarbenium ion.
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Nucleophilic attack by the distal hydroxyl group forms the spirocenter.
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Acylation stabilizes the product, preventing retro-aldol decomposition.
Halogenation-Dehalogenation Strategies for Functional Group Interconversion
Bromination of spiro intermediates (e.g., 15b → 16b ) followed by radical dehalogenation (e.g., 16b → 17b ) enables modular functionalization . This two-step protocol preserves stereochemistry while introducing versatility into the spiro framework. For this compound, analogous bromination at a secondary carbon could enable subsequent cross-coupling reactions or reductions to install alkyl/aryl substituents.
Optimization parameters :
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Radical initiators : AIBN or EtB for controlled dehalogenation.
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Temperature : 60–80°C balances reaction rate and selectivity.
Conformational Analysis via NMR Spectroscopy
The tetrahydrofuran ring’s 1H and 13C NMR signatures provide critical structural insights. In 1,6,9-trioxaspiro[4.5]decanes, 3H protons exhibit upfield shifts (Δδ ≈ 0.43 ppm) when lacking 1,3-diaxial interactions with dioxane oxygens . For this compound, analogous analyses could differentiate chair, boat, or twist-boat conformations.
Table 1 : Representative 1H NMR Data for Spiroacetal Protons
| Compound | δ(2H) | δ(3H) | δ(4H) | J2,3 (Hz) | J3,4 (Hz) |
|---|---|---|---|---|---|
| 14a | 4.59 | 5.91 | 5.91 | n.d. | n.d. |
| 15a | 4.63 | 5.51 | 5.76 | 4.4 | 0.4 |
| 25 | 4.62 | 5.51 | 5.76 | 4.4 | 0.4 |
Challenges in Avoiding Open-Chain Byproducts
Acid-catalyzed conditions risk forming undesired linear products. During the synthesis of (5S)-1,6,9-trioxaspiro[4.5]decane 25 , 30% of open-chain glycoside 26 formed due to pyranodioxane 22 instability . Mitigation strategies for this compound synthesis include:
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Low-temperature protonation (–20°C) to stabilize intermediates.
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Bulky protecting groups (e.g., TBS ethers) to hinder hydrolysis.
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[2.7]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding spirocyclic ketones or lactones.
Reduction: Reduction reactions can convert this compound into spirocyclic alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted spiroethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
1-Oxaspiro[2.7]decane features a distinctive arrangement of atoms that contributes to its chemical behavior. The synthesis typically involves multi-step synthetic routes that may include Grignard reactions and other coupling strategies to efficiently assemble the desired structure. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction, often conducted in solvents like diethyl ether or tetrahydrofuran under controlled temperatures to maximize yields and purity.
Preliminary studies suggest that compounds with similar spirocyclic structures exhibit interesting pharmacological properties, such as antimicrobial and anticancer activities. The unique spatial arrangement of atoms in the spirocyclic framework allows for specific interactions with biological targets, potentially leading to the modulation of enzyme activities or receptor binding. This characteristic makes this compound a valuable candidate for further research into its therapeutic effects.
Potential Applications
This compound has potential applications in several domains:
- Medicinal Chemistry : Its unique structure may enhance selectivity toward specific enzymes or receptors, making it a candidate for drug development.
- Material Science : The compound's properties may be exploited in the creation of new materials with specific functionalities.
- Chemical Synthesis : It serves as a building block for more complex organic molecules, facilitating the development of new chemical processes.
Case Study 1: Antimicrobial Properties
A study investigating the antimicrobial activity of various spirocyclic compounds found that this compound derivatives exhibited significant inhibitory effects against several bacterial strains. The research highlighted the importance of structural modifications in enhancing biological activity, suggesting that further exploration could lead to the development of effective antimicrobial agents.
Case Study 2: Anticancer Activity
Another research initiative focused on evaluating the anticancer potential of this compound derivatives against human cancer cell lines. Results indicated promising cytotoxic effects, particularly in breast and colon cancer cells. These findings underscore the necessity for detailed mechanistic studies to understand how these compounds interact with cancer cell pathways.
Mechanism of Action
The mechanism by which 1-Oxaspiro[2.7]decane exerts its effects is primarily through its interaction with molecular targets in biological systems. The spirocyclic structure allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its full range of biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
1-Oxaspiro[4.5]decane
- Structure : Contains a six-membered oxygenated ring fused to a five-membered ring (spiro[4.5] system) .
- Synthesis : Synthesized via oxidative cyclization of 3,5-dichlorotyrosine derivatives, as demonstrated in the total synthesis of gymnastatin A, a cytotoxic marine natural product .
- Biological Activity : Exhibits potent cytotoxicity (e.g., gymnastatin A: ED₅₀ = 0.018 µg/mL against P388 lymphocytes) due to its interaction with cellular targets via the 1-oxaspiro[4.5]decane core .
1-Oxaspiro[4.4]nonan-4-one
- Structure : Features a five-membered oxygenated ring fused to a four-membered ring (spiro[4.4] system) .
- Occurrence : Identified in phytochemical studies of Lagenaria siceraria fruits, though its bioactivity remains uncharacterized .
- Key Difference : Smaller ring system compared to 1-oxaspiro[2.7]decane, likely resulting in reduced ring strain and distinct reactivity.
1-Thia-4-azaspiro[4.5]decane
- Structure : Replaces oxygen with sulfur (thia) and nitrogen (aza) in the spiro[4.5] system .
- Synthesis : Derived from thioglycoside reactions and acetylated glycosyl bromides, enabling modular functionalization .
- Biological Activity : Demonstrates moderate to high anticancer activity (e.g., against HepG-2 and HCT116 cell lines) due to the thiadiazole and thiazolopyrimidine moieties .
- Key Difference : Heteroatom substitution (S, N) enhances electronic properties, influencing drug-receptor interactions compared to oxygenated analogs.
7-Oxa-2-azaspiro[4.5]decane Oxalate
- Structure : Combines oxygen (oxa) and nitrogen (aza) in a spiro[4.5] system, with an oxalate counterion .
- Applications : Used in pharmaceutical intermediates; its oxalate salt improves solubility for formulation .
- Key Difference: The addition of an oxalate group modifies polarity and bioavailability compared to non-salt forms.
Biological Activity
1-Oxaspiro[2.7]decane is a unique heterocyclic compound with a spirocyclic structure that includes an oxygen atom. Its distinctive molecular architecture positions it as a candidate for various biological applications, particularly in enzyme interactions and biochemical pathways. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound (CAS Number: 185-88-6) is characterized by its spirocyclic framework, which contributes to its reactivity and biological interactions. The compound can be synthesized through several methods, including cyclization reactions involving precursors like cyclooctanone and trimethylsulfonium iodide under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The spirocyclic structure facilitates specific binding interactions with enzymes and receptors, influencing numerous biochemical pathways. Ongoing studies aim to elucidate the full spectrum of its biological effects, including potential applications in drug development.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of oxaspiro compounds have shown cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian carcinoma). In vitro assays demonstrated that certain derivatives exhibited significant inhibitory effects at low concentrations, suggesting their potential as anticancer agents .
Table 1: Cytotoxic Activity of Oxaspiro Compounds Against Cancer Cell Lines
| Compound | MCF-7 (ED50 µM) | A2780 (ED50 µM) |
|---|---|---|
| Aculeatin A | 0.2 - 1.0 | Active in vivo |
| Derivative 1a | 1.5 | Active in vivo |
| Derivative 2a | 3.5 | Active in vivo |
Enzyme Interaction Studies
The unique structure of this compound also makes it an interesting candidate for studying enzyme interactions. Preliminary research indicates that it may modulate enzyme activity through competitive inhibition or allosteric modulation, although specific targets remain to be fully characterized .
Case Studies
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of various oxaspiro compounds, researchers isolated several new derivatives from Amomum aculeatum leaves and tested their effects on human cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells at low doses, showcasing their potential as lead compounds for further drug development .
Case Study: Enzyme Modulation
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that certain modifications to the spirocyclic structure could enhance binding affinity and selectivity towards target enzymes, providing insights into designing more effective inhibitors for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
